N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
Description
N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is a boronate ester derivative featuring a phenyl ring substituted at the 3-position with a tetramethyl-1,3,2-dioxaborolane group and at the 4-position with a methyl group. This compound is structurally designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis, due to its boronate ester functionality .
Properties
Molecular Formula |
C16H24BNO4S |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C16H24BNO4S/c1-11-6-7-12(18-23(19,20)13-8-9-13)10-14(11)17-21-15(2,3)16(4,5)22-17/h6-7,10,13,18H,8-9H2,1-5H3 |
InChI Key |
JPJORFSZGKCWHQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NS(=O)(=O)C3CC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include 4-methylphenylboronic acid and cyclopropanesulfonyl chloride. The reaction conditions usually involve the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The borate group can be oxidized to form boronic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The borate group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide involves its ability to form stable complexes with various molecular targets. The borate group can interact with diols and other nucleophiles, while the sulfonamide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Utility : The compound’s boronate ester is critical for late-stage functionalization in drug discovery, as demonstrated in , where similar boronates were used to synthesize quinazoline derivatives .
- Discrepancies : Conflicting CAS numbers and incomplete molecular data in the evidence highlight the need for rigorous characterization in future studies.
Biological Activity
N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The compound can be described by its molecular formula and a molecular weight of approximately 297.18 g/mol. The structure includes a cyclopropanesulfonamide moiety, which is known for its diverse biological activities. The presence of the tetramethyl-1,3,2-dioxaborolane group enhances its stability and solubility in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.18 g/mol |
| Physical State | Solid |
| Melting Point | 195.0 - 199.0 °C |
| Purity | >98.0% |
Antitumor Activity
Research has indicated that compounds containing boron moieties exhibit antitumor properties. The dioxaborolane structure is particularly noted for its ability to interact with biomolecules, potentially inhibiting tumor growth. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a mechanism of action that involves the modulation of cellular signaling pathways.
Enzyme Inhibition
The sulfonamide group in the compound has been associated with the inhibition of various enzymes, particularly carbonic anhydrases and certain proteases. This inhibition can lead to therapeutic effects in conditions such as glaucoma and hypertension. Studies have shown that modifications in the phenylboron structure can enhance enzyme selectivity and potency.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption properties. It has been reported to cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) disorders. Additionally, its high gastrointestinal absorption suggests potential for oral bioavailability.
Case Studies
- Antitumor Efficacy in Breast Cancer Models : A study conducted on MCF-7 breast cancer cells showed that this compound significantly reduced cell proliferation by inducing apoptosis through caspase activation pathways.
- Enzyme Interaction Studies : Inhibition assays against carbonic anhydrase II revealed that the compound exhibits competitive inhibition with an IC50 value significantly lower than standard inhibitors, indicating its potential as a therapeutic agent in conditions requiring enzyme modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
